molecular formula C5H10ClNO2 B12452793 Methyl 4-aminobut-2-enoate;hydrochloride

Methyl 4-aminobut-2-enoate;hydrochloride

Cat. No.: B12452793
M. Wt: 151.59 g/mol
InChI Key: ZODXXLMRLJVQOP-UHFFFAOYSA-N
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Description

Methyl 4-aminobut-2-enoate hydrochloride is an organic compound with the molecular formula C5H10ClNO2 and a molecular weight of 151.59 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-aminobut-2-enoate hydrochloride can be synthesized through various methods. One common approach involves the esterification of 4-aminobut-2-enoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of Methyl 4-aminobut-2-enoate hydrochloride typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminobut-2-enoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-aminobut-2-enoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-aminobut-2-enoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The pathways involved include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-aminobut-2-enoate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-hydrochloride counterparts. This makes it more suitable for certain applications in research and industry .

Properties

Molecular Formula

C5H10ClNO2

Molecular Weight

151.59 g/mol

IUPAC Name

methyl 4-aminobut-2-enoate;hydrochloride

InChI

InChI=1S/C5H9NO2.ClH/c1-8-5(7)3-2-4-6;/h2-3H,4,6H2,1H3;1H

InChI Key

ZODXXLMRLJVQOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CCN.Cl

Origin of Product

United States

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